N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, dimethoxyphenyl, and phenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to form the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and dimethoxyphenyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions include various quinoline derivatives, substituted phenyl compounds, and modified carboxamides .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-(3,4-methylenedioxyphenyl)methyl]ethanamine (25I-NB34MD) .
Uniqueness: N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique quinoline core and carboxamide group. These structural features provide distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H22N2O5 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H22N2O5/c1-30-16-11-12-22(31-2)19(13-16)25-23(28)18-14-17-20(9-6-10-21(17)27)26(24(18)29)15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,25,28) |
InChI Key |
YQGPVFITWJFYGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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